Tau Peptide (295-309) Trifluoroacetate is a synthetic polypeptide derived from the tau protein, which is significant in neurobiology due to its role in stabilizing microtubules in neurons. The specific segment from amino acids 295 to 309 is of interest for its potential implications in neurodegenerative diseases, particularly Alzheimer's disease. This peptide is often utilized in research settings for studying protein interactions and cellular mechanisms related to tau pathology.
Tau Peptide (295-309) Trifluoroacetate falls under the classification of synthetic peptides and is categorized as a polypeptide due to its composition of multiple amino acids linked by peptide bonds. Its CAS number is 330456-46-7, and it has a molecular formula of with a molecular weight of approximately 1519.70 g/mol .
The synthesis of Tau Peptide (295-309) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The structure of Tau Peptide (295-309) can be represented by its linear sequence of amino acids:
This sequence emphasizes its complexity and potential for various conformations in solution.
Tau Peptide (295-309) may participate in several biochemical reactions relevant to tau protein interactions and neurodegenerative processes. These include:
The specific conditions under which these reactions occur can vary based on the biological environment and experimental setup, including pH, temperature, and ionic strength.
The mechanism of action for Tau Peptide (295-309) involves its role in modulating tau protein behavior within neurons. By binding to specific sites on tau or interacting with other cellular components, it may influence:
Research indicates that alterations in tau phosphorylation state can lead to neurofibrillary tangles, a hallmark of Alzheimer's disease, suggesting that Tau Peptide (295-309) could play a critical role in these processes.
Tau Peptide (295-309) has several applications within scientific research:
The Tau peptide (295-309), encompassing residues within the microtubule-binding domain (MTBD), contains critical phosphorylation sites at Serine-262 (S262) and Serine-356 (S356) that govern early pathological aggregation. These residues reside within the pseudorepeat regions (R2 and R4) of the MTBD, which are essential for microtubule interaction and aggregation propensity. Phosphorylation at these sites induces electrostatic repulsion, weakening tau's binding to microtubules and promoting its dissociation into the cytosol. This liberation facilitates conformational changes that expose amyloidogenic motifs—specifically, the hexapeptide sequences V275QIINK280 (within R2) and V306QIVYK311 (within R3)—enabling aberrant protein-protein interactions [5] [10].
Biophysical studies reveal that pseudophosphorylated tau (mimicked by S262E/S356E mutations) accelerates the formation of soluble oligomers. These oligomers adopt β-sheet-rich structures detectable via thioflavin-T fluorescence and exhibit a hydrodynamic radius of 15–20 nm by dynamic light scattering. Crucially, these soluble assemblies serve as nuclei for larger aggregates, acting as templates for further tau misfolding. Pathogenic mutations (e.g., P301L) synergize with phosphorylation: Kinetic analyses show a 3.5-fold increase in nucleation rates compared to wild-type tau, underscoring their role in pre-tangle assembly [3] [5].
Table 1: Impact of Phosphorylation on Tau (295-309) Aggregation Kinetics
Phosphorylation Site | Structural Domain | Effect on Aggregation | Oligomer Size (nm) |
---|---|---|---|
Ser-262 | R2 (Pseudorepeat 2) | Disrupts microtubule binding; exposes VQIINK | 15.8 ± 2.1 |
Ser-356 | R4 (Pseudorepeat 4) | Stabilizes β-sheet stacking in oligomers | 18.3 ± 1.7 |
S262E/S356E (Mutant) | R2/R4 | Increases nucleation rate 3.5-fold | 19.5 ± 3.2 |
Tau peptide (295-309) directly modulates chromatin architecture through liquid-liquid phase separation (LLPS), driven by electrostatic interactions between its positively charged MTBD and negatively charged DNA/histones. Residues 295–309 contain multiple lysine and arginine residues (e.g., K298, R304) that bind unmodified or acetylated histone H4 tails with micromolar affinity (Kd ≈ 12–15 μM). This binding stabilizes heterochromatin by promoting histone-DNA condensation and restricting access to chromatin-remodeling enzymes [4] [6].
LLPS assays demonstrate that tau (295-309) forms liquid-like droplets with reconstituted nucleosome arrays under low-salt conditions (≤ 50 mM NaCl). These droplets compact chromatin 2.3-fold more efficiently than control peptides, as measured by atomic force microscopy. However, pathogenic phosphorylation at S262/S356 disrupts LLPS: Phosphomimetic mutations reduce droplet formation by 60–70% due to charge repulsion with DNA backbone phosphates. Consequently, hyperphosphorylated tau fails to maintain chromatin compaction, leading to aberrant gene expression and DNA damage—a phenotype observed in frontotemporal lobar degeneration neurons [4] [6].
Table 2: Tau (295-309) in Chromatin Compaction and LLPS
Tau Variant | Histone Binding Affinity (Kd) | Droplet Formation Efficiency | Chromatin Compaction |
---|---|---|---|
Wild-type (295-309) | 12.3 ± 1.5 μM | 100% | 2.3-fold increase |
S262E/S356E Mutant | 38.7 ± 3.1 μM | 30–40% | No significant effect |
Acetylated H4 Complex | 14.8 ± 2.0 μM | 95% | 2.1-fold increase |
The Tau (295-309) segment is a critical determinant of cross-β amyloid fold diversity, governing strain-specific fibril morphologies in tauopathies. Cryo-EM structures reveal that residues 295–309 anchor the "kinked hairpin" fold in heparin-induced 4R tau filaments, where R2 (V275QIINK280) and R3 (V306QIVYK311) pack against each other via steric zipper interactions. This conformation diverges from Alzheimer’s paired helical filaments (PHFs), which incorporate R3–R4 domains (residues 273–380) into a C-shaped core [7] [10].
Tau (295-309) also modulates cross-seeding between amyloid proteins. In vitro aggregation assays show that Aβ1-42 oligomers accelerate tau (295-309) fibrillization by 40%, while tau seeds reciprocally enhance Aβ deposition. This synergy arises from complementary β-sheet interfaces: The hydrophobic core of Aβ (LVFFA) interacts with tau’s VQIINK motif, forming hybrid aggregates detectable via co-immunoprecipitation. Such cross-interactions diversify fibril polymorphism, yielding disease-specific strains:
Table 3: Fibril Polymorphism Driven by Tau (295-309)
Hexapeptide Motif | Associated Tauopathy | Fibril Morphology | Cross-Seeding Partner |
---|---|---|---|
V275QIINK280 (R2) | Alzheimer’s, PSP | Paired helical filaments | Aβ1-42, α-synuclein |
V306QIVYK311 (R3) | Pick’s disease | Narrow twisted filaments | TTR, CysC |
P301L Mutant | Frontotemporal dementia | Heterogeneous filaments | Aβ1-42 (70% efficiency) |
Concluding Remarks
Tau peptide (295-309) trifluoroacetate serves as a pivotal model for dissecting tauopathies. Its phosphorylation disrupts microtubule binding and nucleates soluble aggregates, its LLPS activity maintains chromatin integrity, and its amyloidogenic motifs define strain-specific fibril architectures. Future therapeutics targeting these interfaces—e.g., phosphorylation inhibitors or LLPS stabilizers—may mitigate tau-driven pathogenesis.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9